molecular formula C16H17F3N4O B279787 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide

Numéro de catalogue B279787
Poids moléculaire: 338.33 g/mol
Clé InChI: OUPXMXQFHIWXLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signal transduction pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Mécanisme D'action

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide exerts its pharmacological effects by selectively inhibiting JAK3, which is a key signaling molecule in the cytokine receptor-mediated signaling pathway. JAK3 is primarily expressed in hematopoietic cells and plays a critical role in the development and activation of T cells, B cells, and natural killer cells. By inhibiting JAK3, 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide effectively suppresses the activity of these immune cells and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide has been shown to effectively reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-6, interleukin-12, and interferon-gamma. It also reduces the activation and proliferation of T cells and other immune cells. These effects contribute to the overall anti-inflammatory and immunosuppressive effects of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide.

Avantages Et Limitations Des Expériences En Laboratoire

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide is a potent and selective inhibitor of JAK3, which makes it an ideal tool for studying the role of JAK3 in various cellular and molecular processes. However, its immunosuppressive effects may limit its use in certain experiments that require intact immune responses. In addition, 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide has a relatively short half-life and may require frequent dosing in in vivo experiments.

Orientations Futures

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide has shown great promise as a potential therapeutic agent for various autoimmune and inflammatory diseases. However, further research is needed to fully understand its pharmacological effects and potential side effects. Future studies should focus on optimizing the dosing regimen and identifying potential biomarkers of response to 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide. In addition, the development of more selective JAK3 inhibitors may lead to the discovery of new therapeutic targets and treatment options for these diseases.

Méthodes De Synthèse

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide can be synthesized through a series of chemical reactions starting from 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid. The synthesis involves the formation of an amide bond between the carboxylic acid group of the pyrazole derivative and the primary amine of 4-methyl-2-pyridinylamine. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to effectively suppress the activity of T cells and other immune cells that play a critical role in the pathogenesis of these diseases.

Propriétés

Formule moléculaire

C16H17F3N4O

Poids moléculaire

338.33 g/mol

Nom IUPAC

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C16H17F3N4O/c1-10-4-6-20-14(8-10)21-15(24)5-7-23-12(11-2-3-11)9-13(22-23)16(17,18)19/h4,6,8-9,11H,2-3,5,7H2,1H3,(H,20,21,24)

Clé InChI

OUPXMXQFHIWXLE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)CCN2C(=CC(=N2)C(F)(F)F)C3CC3

SMILES canonique

CC1=CC(=NC=C1)NC(=O)CCN2C(=CC(=N2)C(F)(F)F)C3CC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.